

Check Availability & Pricing

Compound of Interest

Compound Name: Disomotide

Cat. No.: B1670767

For Researchers, Scientists, and Drug Development Professionals

### Introduction

Avelumab, marketed under the brand name Bavencio®, is a fully human monoclonal antibody that has emerged as a significant checkpoint inhibitor in professionals in drug development.

### **Molecular Structure**

Avelumab is a human immunoglobulin G1 (lgG1) lambda monoclonal antibody.[4] Its structure is characterized by a high degree of specificity for its ta

## **Primary and Secondary Structure**

The complete amino acid sequences for the heavy and light chains of avelumab are as follows:

Heavy Chain:

EVQLLESGGGLVQPGGSLRLSCAASGFTFSSYIMMWVRQAPGKGLEWVSSIYPSGGITFYADTVKGRFTISRDNSKNTLYLQMNSLRAEDTAVYYCARII

Light Chain: QSALTQPASVSGSPGQSITISCTGTSSDVGGYNYVSWYQQHPGKAPKLMIYDVSNRPSGVSNRFSGSKSGNTASLTISGLQAEDEADYYC

## **Tertiary and Quaternary Structure**

The three-dimensional crystal structure of the Fab fragment of avelumab in complex with the IgV domain of human PD-L1 has been determined and i

## **Physicochemical and Pharmacokinetic Properties**

A summary of the key physicochemical and pharmacokinetic properties of avelumab is presented in the tables below.

**Physicochemical Properties** 

| i ilysicochemical i roperties      |
|------------------------------------|
| Property                           |
| Molecular Weight                   |
| Isoelectric Point (pI)             |
| Extinction Coefficient (at 280 nm) |
| Antibody Class                     |

| Parameter Parameter         |   |
|-----------------------------|---|
| Half-life (t½)              |   |
| Clearance (CL)              |   |
| Volume of Distribution (Vd) |   |
| Time to Reach Steady State  | _ |



Check Availability & Pricing

### **Mechanism of Action**

Avelumab's primary mechanism of action is the inhibition of the PD-1/PD-L1 immune checkpoint pathway. PD-L1, expressed on the surface of tumor

A unique feature of avelumab, compared to some other anti-PD-L1 antibodies, is its native IgG1 Fc region. This allows avelumab to potentially induce

Avelumab's dual mechanism of action: blocking the PD-L1/PD-1 interaction and potentially inducing ADCC.

## **Experimental Protocols**

Detailed methodologies for key experiments are crucial for researchers working with avelumab. Below are representative protocols for ELISA and AD

# Pharmacokinetic (PK) Antigen Capture ELISA Protocol

This protocol outlines a method for quantifying avelumab in biological samples.

### Materials:

- Human PD-L1 protein (capture antigen)
- Avelumab (for standard curve)
- Anti-Avelumab detection antibody (e.g., TZA042)
- · Anti-FLAG HRP-conjugated secondary antibody
- 384-well microtiter plates
- Phosphate-buffered saline (PBS)
- PBST (PBS with 0.05% Tween-20)
- Bovine serum albumin (BSA)
- Human serum
- TMB substrate



Check Availability & Pricing

- Stop solution (e.g., 1M H<sub>2</sub>SO<sub>4</sub>)
- · Microplate reader

#### Procedure:

- Coating: Coat a 384-well microtiter plate with human PD-L1 protein (5 μg/mL in PBS) at 20 μL/well and incubate overnight at 4°C.
- · Washing: Wash the plate five times with PBST.
- Blocking: Block the plate with 100  $\mu$ L/well of 5% BSA in PBST for 1 hour at room temperature.
- · Washing: Wash the plate five times with PBST.
- Standard and Sample Incubation:
  - o Prepare a dilution series of avelumab in 10% human serum in PBST to generate a standard curve (e.g., 0.001 ng/mL to 10,000 ng/mL).
  - $\circ$  Add 20  $\mu$ L of each standard and test sample in triplicate to the wells.
  - Incubate for 1 hour at room temperature.
- Washing: Wash the plate five times with PBST.
- Detection Antibody Incubation: Add 20 μL/well of the anti-avelumab detection antibody (2 μg/mL in PBST) and incubate for 1 hour at room tempera
- · Washing: Wash the plate five times with PBST.
- Secondary Antibody Incubation: Add 20 μL/well of the anti-FLAG HRP-conjugated antibody (e.g., 1:20,000 dilution) and incubate for 1 hour at room
- · Washing: Wash the plate ten times with PBST.
- · Development: Add TMB substrate and incubate in the dark.
- Stopping the Reaction: Add stop solution.
- Reading: Read the absorbance at 450 nm using a microplate reader.





Check Availability & Pricing

Workflow for a pharmacokinetic antigen capture ELISA for a velumab.



Check Availability & Pricing

## Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay Protocol

This protocol describes a method to assess the ADCC activity of avelumab.

#### Materials:

- · Target tumor cells (expressing PD-L1)
- · Effector cells (e.g., purified Natural Killer cells or PBMCs)
- Avelumab
- · Isotype control antibody
- 111In (Indium-111) or Calcein-AM (for cell labeling)
- · 96-well plates
- · Culture medium
- · Triton X-100 (for complete lysis control)
- · Gamma counter or fluorescence plate reader

#### Procedure:

- Target Cell Labeling: Label the target tumor cells with 111In or Calcein-AM according to the manufacturer's protocol.
- Plating Target Cells: Plate the labeled target cells in a 96-well plate at a density of 2,000-5,000 cells/well.
- $\bullet \ \ \, \text{Antibody Incubation: Add avelumab or the isotype control antibody to the wells containing the target cells (e.g., at a final concentration of 1-2 ~\mu\text{g/mL})} \\$
- Effector Cell Addition: Add the effector cells at various effector-to-target (E:T) ratios (e.g., 25:1, 12.5:1, 6.25:1).
- Incubation: Incubate the plate for 4 hours at 37°C.
- Supernatant Collection: After incubation, centrifuge the plate and collect the supernatants.
- · Measurement of Lysis:
  - For 111In-labeled cells, measure the radioactivity in the supernatants using a gamma counter.
  - For Calcein-AM-labeled cells, measure the fluorescence of the remaining viable cells using a fluorescence plate reader.
- · Controls:
  - o Spontaneous release: Target cells with medium alone.
  - o Complete lysis: Target cells with 0.05% Triton X-100.
- · Calculation of Percent Lysis:
  - Percent Lysis = [(Experimental Release Spontaneous Release) / (Complete Lysis Spontaneous Release)] x 100





Workflow for an antibody-dependent cell-mediated cytotoxicity (ADCC) assay.

# **Clinical Efficacy and Safety Data**

The JAVELIN clinical trial program has extensively evaluated the efficacy and safety of avelumab across various cancer types. Below is a summary o

## JAVELIN Bladder 100: Advanced Urothelial Carcinoma (First-Line Maintenance)

Efficacy Endpoint

Median Overall Survival

2-Year Overall Survival Rate

Data from the JAVELIN Bladder 100 trial with a minimum of 2 years of follow-up.



Check Availability & Pricing

Data from the JAVELIN Bladder 100 trial.

### JAVELIN Solid Tumor: Advanced Non-Small Cell Lung Cancer (First-Line)

#### **Efficacy Endpoint**

Objective Response Rate (ORR)

Median Duration of Response (DoR)

Median Progression-Free Survival (PFS)

Median Overall Survival (OS)

Data from a phase Ib cohort of the JAVELIN Solid Tumor trial.

#### Safety Profile (All Grades)

Any Treatment-Related Adverse Event (TRAE)

Grade ≥3 TRAEs

Any Immune-Related Adverse Event

Any Infusion-Related Reaction

Data from a phase Ib cohort of the JAVELIN Solid Tumor trial.

### Conclusion

Avelumab is a well-characterized anti-PD-L1 monoclonal antibody with a distinct molecular structure and a dual mechanism of action that includes bo

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Clinical Evaluation of Avelumab in the Treatment of Advanced Urothelial Carcinoma: Focus on Patient Selection and Outcomes PubMed [pubm
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Determination of the experimental extinction coefficient of therapeutic proteins using the Edelhoch method PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Avelumab, an Anti-Programmed Death-Ligand 1 Antibody, In Patients With Refractory Metastatic Urothelial Carcinoma: Results From a Multicent
- 5. 404 Page [emdgroup.com]



Check Availability & Pricing

• To cite this document: BenchChem. [Avelumab: A Technical Guide to its Molecular Structure and Properties]. BenchChem, [2025]. [Online PDF]. Av

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Tea

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.